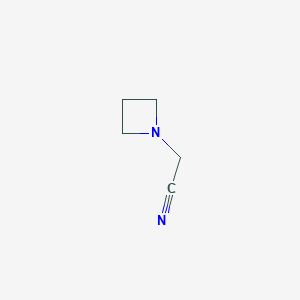

2-(氮杂环丁烷-1-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Azetidin-1-yl)acetonitrile is a chemical compound with the CAS Number: 67523-81-3 and a molecular weight of 96.13 . It is a liquid at room temperature and should be stored at 4°C, protected from light .

Synthesis Analysis

The synthesis of 2-(Azetidin-1-yl)acetonitrile and similar compounds has been a topic of interest in recent years. For instance, a green and cost-effective synthesis method has been established for the preparation of key quaternary heterocyclic intermediates of baricitinib, a drug that contains a similar azetidin-3-yl)acetonitrile moiety .Chemical Reactions Analysis

Azetidines, which include 2-(Azetidin-1-yl)acetonitrile, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis

2-(Azetidin-1-yl)acetonitrile is a liquid at room temperature and should be stored at 4°C, protected from light .科学研究应用

新型合成方法和中间体

- 生物活性前体的三组分反应:涉及氮杂环丁烷的立体专一三组分反应提供了一种合成 N-芳基 γ-氨基丁腈和 δ-氨基戊腈的途径,它们是普瑞巴林和来曲唑等生物活性化合物的重要的前体 (David E Stephens 等,2013)。

- 巴瑞替尼中间体的绿色合成:已经开发出一种绿色且具有成本效益的合成方法,用于巴瑞替尼的关键季戊环杂芳族中间体,巴瑞替尼是一种口服选择性抑制剂,具有强大的抗炎活性。这种方法使用市售材料和绿色氧化反应,适用于工业生产 (X. Cui 等,2019)。

药理活性及潜力

- 抗疟疾药效基团:微波辅助的 2-(氨甲基)氮杂环丁烷在乙腈中的区域选择性开环产生 1,2,3-三氨基丙烷,被确定为新型抗疟疾药效基团 (M. D’hooghe 等,2011)。

- 2-氮杂环丁酮的多种生物活性:2-氮杂环丁酮已被报道具有抗菌、抗真菌、抗结核、抗炎、抗肿瘤、抗 HIV、抗帕金森、抗糖尿病和血管加压素 V1a 拮抗活性,突出了 2-氮杂环丁酮部分在开发新治疗剂中的潜力 (P. Mehta 等,2010)。

创新药物开发

- 镇痛和抗炎药:新型 1-(2-(1H-苯并咪唑-2-基)苯基)-3-氯-4-(未/取代苯基)氮杂环丁-2-酮化合物表现出显着的镇痛和抗炎活性,具有作为新治疗剂的潜力 (S. Chhajed 等,2016)。

- 抗癌候选药物开发:ZMC1 是一种氮杂环丁硫代酸衍生物,已被开发为一种靶向突变 p53 的抗癌药物,并建立了一种灵敏的 LC/MS/MS 检测方法来评估其纯度、稳定性和临床前药代动力学研究 (林红霞等,2015)。

安全和危害

未来方向

Azetidines, including 2-(Azetidin-1-yl)acetonitrile, have seen remarkable advances in their chemistry and reactivity . They are being increasingly used as motifs in drug discovery, polymerization, and chiral templates . The focus of future research is likely to be on further improving the synthesis methods and expanding the applications of these compounds .

作用机制

Target of Action

It is known that compounds with a similar structure, such as baricitinib, which has a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, are selective reversible inhibitors of the janus kinases jak1 and jak2 . These kinases play a crucial role in the signaling pathways of many inflammatory cytokines.

Mode of Action

Based on the similarity to baricitinib, it can be inferred that it might interact with its targets (potentially jak1 and jak2) to inhibit their activity . This inhibition could result in the reduction of the signaling pathways of various inflammatory cytokines, thereby exhibiting anti-inflammatory activity .

Biochemical Pathways

If we consider its potential similarity to baricitinib, it might affect the jak-stat signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.

Result of Action

Based on its potential similarity to baricitinib, it might exhibit anti-inflammatory activity by inhibiting the activity of jak1 and jak2, thereby reducing the signaling pathways of various inflammatory cytokines .

属性

IUPAC Name |

2-(azetidin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-2-5-7-3-1-4-7/h1,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJAYUXUKHRBID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-((cyclopropylamino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2751998.png)

![4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2752000.png)

![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)

![3-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B2752006.png)

![(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2752013.png)

![4-[2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2752018.png)